
エトミデート
概要
説明
科学的研究の応用
Anesthesia Induction
Etomidate is primarily used for the induction of general anesthesia due to its rapid onset and favorable hemodynamic profile. Key characteristics include:
- Rapid Onset : Etomidate quickly reaches the central nervous system, allowing for a smooth transition into anesthesia.
- Hemodynamic Stability : It minimally affects cardiovascular parameters, making it suitable for patients with cardiovascular instability or those undergoing high-risk surgeries .
- Short Duration of Action : The short half-life allows for quick recovery, which is beneficial in outpatient surgical settings .
Case Study: Anesthesia in Cardiac Surgery
In a study involving patients undergoing cardiac surgery, etomidate was shown to maintain hemodynamic stability without significant blood pressure fluctuations, thus reducing the risk of perioperative complications .
Critical Care Sedation
In critical care environments, etomidate is often employed for sedation and intubation in critically ill patients. Its advantages include:
Case Study: Sedation in Sepsis
A retrospective analysis highlighted that etomidate administration in septic patients did not correlate with increased mortality rates, suggesting its safety in this vulnerable population despite concerns regarding adrenal suppression .
Procedural Sedation
Etomidate is also indicated for procedural sedation due to its rapid action and minimal side effects. Common applications include:
- Tracheal Intubation : It is frequently used during rapid sequence intubation due to its fast onset and short duration .
- Reduction of Dislocated Joints : Etomidate provides effective sedation for brief procedures without analgesic properties .
Case Study: Emergency Medicine
In emergency medicine settings, etomidate has been successfully used for sedation during rapid sequence intubation, demonstrating predictable effects and rapid recovery times .
Off-label Uses
Beyond its primary applications, etomidate has off-label uses that leverage its pharmacological properties:
- Inhibition of Steroidogenesis : Etomidate has been utilized to manage conditions like Cushing syndrome by inhibiting cortisol production through blockade of specific enzymes involved in steroid synthesis .
- Anticonvulsant Properties : Its action on GABA receptors can help control seizures, particularly in emergency situations .
Pharmacological Mechanism
Etomidate acts primarily as a positive allosteric modulator of GABA_A receptors in the central nervous system. This mechanism enhances inhibitory neurotransmission, leading to sedation and hypnosis. Its unique structure allows it to maintain cardiovascular stability while providing effective anesthesia and sedation.
Data Table: Comparison of Anesthetic Agents
Feature | Etomidate | Propofol | Thiopental |
---|---|---|---|
Onset of Action | Rapid (30-60 sec) | Rapid (30 sec) | Rapid (30 sec) |
Duration of Action | Short (3-5 min) | Short (5-10 min) | Short (10-15 min) |
Hemodynamic Stability | Excellent | Variable | Poor |
Respiratory Depression | Minimal | Moderate | Significant |
Analgesic Properties | None | None | None |
作用機序
エトミデートは、γ-アミノ酪酸A型(GABA_A)受容体の正の同種異方性調節因子として作用することによって効果を発揮します . GABAの受容体への結合を促進し、神経細胞への塩化物イオンの流入量が増加し、その結果、過分極が起こります . この過分極は、神経細胞の発火を抑制し、鎮静、催眠、麻酔をもたらします . エトミデートの独特の作用機序は、GABA_A受容体の塩化物イオンチャネルに関連する別の部位に結合することです .
類似の化合物との比較
エトミデートは、プロポフォール、チオペンタール、ケタミンなどの他の静脈麻酔薬と比較されることがよくあります。主な比較を以下に示します。
プロポフォール: エトミデートとは異なり、プロポフォールは作用開始が速く、作用時間が短いですが、循環器系と呼吸器系の抑制が顕著です.
チオペンタール: チオペンタールは、バルビツール酸系薬剤で、作用時間が長く、エトミデートに比べて呼吸器系の抑制のリスクが高いです.
ケタミン: ケタミンは、麻酔と鎮痛の両方を提供しますが、エトミデートとは異なり、精神運動性作用と頭蓋内圧の上昇と関連しています.
エトミデートの独自性は、循環器系と呼吸器系への影響を最小限に抑えながら、麻酔を急速に誘導できる点にあります。このため、ヘモダイナミック不安定な患者にとって好ましい選択肢となっています .
類似の化合物
- プロポフォール
- チオペンタール
- ケタミン
- メトキシエチルエトミデート塩酸塩(ET-26)
- ABP-700
これらの化合物は、エトミデートと薬理学的特性を共有していますが、作用開始、作用時間、副作用のプロフィールが異なります .
生化学分析
Biochemical Properties
Etomidate acts at the level of the reticular-activating system to produce anesthesia . It is an imidazole compound that appears to depress CNS function via GABA . The major molecular targets mediating anesthetic effects of etomidate in the central nervous system are specific γ-aminobutyric acid type A receptor subtypes . Amino acids forming etomidate binding sites have been identified in transmembrane domains of these proteins .
Cellular Effects
Etomidate has a swift onset of hypnotic effect, similarly to barbiturates and propofol, mainly through its action on the GABA A receptor . It has no analgesic effect . A major advantage of etomidate is that it barely impacts the cardiovascular system . Prolonged or repeated exposure to etomidate in children below 3 years of age, including in the third trimester of gestation in pregnant women, may cause cell death in the developing brain that can result in cognitive deficits in learning and memory or adverse behavioral effects .
Molecular Mechanism
Etomidate binds at a distinct binding site associated with a Cl - ionopore at the GABA A receptor, increasing the duration of time for which the Cl - ionopore is open . The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged .
Temporal Effects in Laboratory Settings
Etomidate produces a swift onset of hypnotic effect, similarly to barbiturates and propofol, mainly through its action on the GABA A receptor . Recovery from a single dose is rapid with little residual depression . Over the last decade, several analogs of etomidate have been developed, with the aim of retaining its stable cardiorespiratory profile, whilst eliminating its suppressive effect on the adrenocortical axis .
Dosage Effects in Animal Models
Following a rapid intravenous injection of etomidate in rats, recovery is rapid . The safety margin (LD50/ED50) is high, ranging from 15.9 in dogs to 50 in guinea pigs . Following a single injection or infusion in dogs, sustained high amplitude theta-activity in cortical and subcortical structures on the EEG is seen .
Metabolic Pathways
Etomidate metabolism occurs in the liver primarily by ester hydrolysis to the corresponding carboxylic acid of etomidate (major metabolite) or by N-dealkylation . The main metabolite is inactive . Only 2% of the drug is excreted unchanged, the rest being excreted as metabolites by the kidney (85%) and bile (13%) .
Transport and Distribution
After intravenous administration, etomidate distributed rapidly to all tissues in rats and beagle dogs, with the highest concentrations in fat and liver . High concentrations of ET-26-acid, a major hydroxylation metabolite of etomidate, were found in liver, plasma, and kidney .
Subcellular Localization
The major molecular targets mediating anesthetic effects of etomidate in the central nervous system are specific γ-aminobutyric acid type A receptor subtypes . Amino acids forming etomidate binding sites have been identified in transmembrane domains of these proteins . These receptors are located in the postsynaptic membrane of neurons, where they play a crucial role in the fast synaptic inhibition .
準備方法
エトミデートは、イミダゾールとエチル1-フェニルエチルカルボン酸エステルを含む一連の化学反応によって合成されます。合成ルートには通常、次の手順が含まれます。
イミダゾール誘導体の形成: 最初のステップでは、イミダゾールとエチル1-フェニルエチルカルボン酸エステルを反応させて、イミダゾール誘導体を形成します。
エステル化: イミダゾール誘導体はエステル化を受け、エトミデートを生成します。
エトミデートの工業生産方法は、反応条件を最適化して、高い収率と純度を確保することを含みます。 このプロセスには、温度、圧力、反応時間を制御して、目的の製品を得ることが含まれます .
化学反応の分析
エトミデートは、次のようないくつかの種類の化学反応を起こします。
加水分解: エトミデートは、肝臓のエステラーゼによって急速に加水分解され、不活性なカルボン酸になります.
酸化と還元: エトミデートの特定の酸化と還元反応はあまり記録されていませんが、エトミデートは加水分解以外の代謝的変換をほとんど受けないことが知られています。
置換: エトミデートは、特にイミダゾール環で置換反応を起こし、薬理学的な性質が改変されたさまざまな類似体を形成することができます.
これらの反応で使用される一般的な試薬と条件には、加水分解のためのエステラーゼ、置換反応のためのさまざまな触媒が含まれます。 加水分解によって生成される主な生成物は、エトミデートカルボン酸です .
科学研究への応用
エトミデートは、次のような幅広い科学研究への応用があります。
類似化合物との比較
Etomidate is often compared with other intravenous anesthetic agents such as propofol, thiopental, and ketamine. Here are some key comparisons:
Propofol: Unlike etomidate, propofol has a more rapid onset and shorter duration of action but is associated with significant cardiovascular and respiratory depression.
Thiopental: Thiopental is a barbiturate with a longer duration of action and higher risk of respiratory depression compared to etomidate.
Etomidate’s uniqueness lies in its ability to provide rapid induction of anesthesia with minimal cardiovascular and respiratory effects, making it a preferred choice for patients with hemodynamic instability .
Similar Compounds
- Propofol
- Thiopental
- Ketamine
- Methoxyethyl etomidate hydrochloride (ET-26)
- ABP-700
These compounds share some pharmacological properties with etomidate but differ in their onset, duration of action, and side effect profiles .
生物活性
Etomidate is a short-acting intravenous anesthetic agent widely used for induction in general anesthesia. Its unique pharmacological profile, particularly its action on the GABA_A receptor, contributes to its effectiveness and safety in various clinical settings. This article explores the biological activity of etomidate, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and associated case studies.
Pharmacodynamics
Mechanism of Action
Etomidate primarily acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This results in increased chloride ion conductance through the receptor channel, leading to hyperpolarization of neurons and subsequent sedation or anesthesia. The R(+) enantiomer of etomidate exhibits significantly higher hypnotic potency than the S(−) enantiomer, with a potency increase ranging from 10 to 20 times .
GABA_A Receptor Interaction
The interaction of etomidate with GABA_A receptors is characterized by:
- Stereoselectivity : The R(+) enantiomer is more effective at modulating receptor activity.
- Subunit Composition : Receptors containing β2 and/or β3 subunits are more sensitive to etomidate than those with β1 subunits. The presence of γ subunits also influences etomidate sensitivity .
- Tonic Inhibition : Clinical concentrations of etomidate enhance tonic inhibitory currents mediated by extrasynaptic GABA_A receptors, which may play a crucial role in its anesthetic effects .
Pharmacokinetics
Metabolism and Distribution
Etomidate is rapidly metabolized by hepatic esterases into a carboxylic acid and ethanol. The pharmacokinetic profile follows a three-compartment model with distinct phases:
- Distribution Phase : Rapid distribution into highly perfused tissues.
- Redistribution Phase : Intermediate redistribution into peripheral tissues.
- Elimination Phase : Slow terminal elimination .
Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Volume of Distribution | Central: 4.5 L/kg |
Peripheral: 74.9 L/kg | |
Half-life | Approximately 3 hours |
Clearance | High due to hepatic metabolism |
Clinical Applications
Induction of Anesthesia
Etomidate is favored for its minimal cardiovascular effects, making it suitable for patients with compromised hemodynamics. It does not significantly depress respiratory function, which is critical in emergency settings .
Comparative Studies
Recent studies have compared etomidate with other anesthetics like propofol:
- EPIC Trial (2022) : A multicenter trial showed that etomidate did not increase postoperative morbidity compared to propofol in older patients undergoing elective abdominal surgery. The primary endpoint indicated a noninferiority between groups with similar complication rates .
- Survival Outcomes : In a study comparing etomidate to ketamine for induction, etomidate was associated with higher survival rates at 28 days post-intubation (80.8% vs. 73.1%) but required more vasopressor support within 24 hours .
Case Studies
- Septic Shock Patients : A study assessing etomidate's impact on critically ill patients demonstrated that while it did not reduce life-threatening complications post-intubation, it was linked to lower mortality rates when used alongside hydrocortisone .
- Elderly Patients : In elderly populations, etomidate's use was associated with lower cortisol levels post-surgery compared to propofol, suggesting a potentially lower impact on adrenal function during anesthesia .
特性
IUPAC Name |
ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKDXXFDDZOKR-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023033 | |
Record name | Etomidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etomidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.77e-01 g/L | |
Record name | Etomidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etomidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Etomidate binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |
Record name | Etomidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
33125-97-2 | |
Record name | Etomidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33125-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etomidate [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033125972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etomidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etomidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etomidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOMIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22628B598 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etomidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142-142.8, 67 °C | |
Record name | Etomidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etomidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。